molecular formula C23H16ClFN2O4S B2613595 N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902583-91-9

N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2613595
CAS No.: 902583-91-9
M. Wt: 470.9
InChI Key: PDTOHQWCHXMLKD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-fluorobenzenesulfonyl group. The acetamide side chain is linked to an N-(4-chlorophenyl) moiety. This structural framework combines features of sulfonamides and amides, which are prevalent in medicinal chemistry due to their bioactivity and coordination properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-15-5-9-17(10-6-15)26-22(28)14-27-13-21(23(29)19-3-1-2-4-20(19)27)32(30,31)18-11-7-16(25)8-12-18/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTOHQWCHXMLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Halogenation: The aromatic rings are halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and N-fluorobenzenesulfonimide (NFSI) for fluorination.

    Acetylation: The final step involves the acetylation of the quinoline derivative using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogenated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

Compound A: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6)

  • Key Differences: Replaces the 4-fluorobenzenesulfonyl group with a benzenesulfonyl moiety. Features a 6-ethyl substitution on the quinoline ring.
  • The ethyl group at position 6 increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 477329-16-1)

  • Key Differences: Replaces the dihydroquinoline core with a dihydroquinazolinone scaffold. Substitutes the fluorobenzenesulfonyl group with a sulfanyl linker and sulfamoylphenyl group.
  • The sulfamoyl group enhances hydrogen-bonding capacity and solubility .

Analogues with Varied Amide Substituents

Compound C : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Differences :
    • Features a dichlorophenyl-acetamide group and a pyrazol-4-yl substituent.
  • Planar amide groups facilitate hydrogen-bonded dimerization (R22(10) motifs), similar to the target compound’s acetamide .

Electronic and Conformational Effects

  • Fluorine vs. Hydrogen in Sulfonyl Groups : The 4-fluorobenzenesulfonyl group in the target compound increases electron withdrawal compared to Compound A’s benzenesulfonyl group. This could stabilize negative charges in transition states during enzymatic interactions.
  • Quinazolinone vs.

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has attracted significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H16ClFN2O4SC_{23}H_{16}ClFN_{2}O_{4}S and a molecular weight of 470.9 g/mol. The structural features include:

  • A quinoline core which is known for its diverse biological activities.
  • A sulfonyl group that enhances solubility and reactivity.
  • Halogenated aromatic rings which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of certain kinases involved in cell signaling pathways, leading to potential anticancer effects.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
  • In Vivo Studies : Animal models have shown that treatment with this compound results in significant tumor reduction, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties:

  • Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

Enzyme Inhibition

The compound acts as a biochemical probe for studying enzyme functions:

  • Enzyme Targeting : It selectively inhibits enzymes involved in metabolic pathways, which can be useful for understanding disease mechanisms and developing targeted therapies.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Models
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism in Macrophages
In another study, the compound was tested on RAW 264.7 macrophages exposed to LPS. It was found to reduce IL-6 secretion by approximately 70%, indicating strong anti-inflammatory activity.

Data Tables

PropertyValue
Molecular FormulaC23H16ClFN2O4S
Molecular Weight470.9 g/mol
Purity≥95%
Biological ActivitiesAnticancer, Anti-inflammatory
IC50 (Breast Cancer)[Insert specific value]

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